molecular formula C14H18N4O3S B2960560 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide CAS No. 899960-63-5

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide

Cat. No. B2960560
CAS RN: 899960-63-5
M. Wt: 322.38
InChI Key: ALYXOXPUEGYZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide” is a chemical compound with the molecular formula C14H18N4O3S and a molecular weight of 322.38. It is a derivative of pyrido[2,3-d]pyrimidin-5-one .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed . The process involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When these are acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives . This involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-5-one core . This core is a significant class of fused heterocyclic systems due to its wide range of biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

RAF-MEK-ERK Pathway Inhibitor

This compound has been studied as a potential inhibitor of the RAF-MEK-ERK signaling pathway . This pathway is constitutively activated in various types of tumors, and blocking this pathway can reduce tumor growth . Therefore, this compound could be used in cancer treatment.

Antiproliferative Activity

The compound has shown excellent antiproliferative activity against MCF-7, A375, SK-MEL-2, and SK-HEP-1 cells . This suggests that it could be used as a potential therapeutic agent in the treatment of various cancers.

Inhibition of Cell Migration

The compound has been shown to inhibit cell migration . This property could be useful in preventing the spread of cancer cells, thereby inhibiting metastasis.

Induction of Cell Apoptosis

The compound has been found to induce cell apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the death of cancer cells.

Reduction of Phosphorylated ERK and MEK Levels

The compound has been shown to reduce the levels of phosphorylated ERK and MEK in a dose-dependent manner . This could be beneficial in the treatment of diseases where these proteins are overactive.

Increase in ROS Production

The compound has been found to increase the production of reactive oxygen species (ROS) . High levels of ROS can lead to oxidative stress in cancer cells, which can result in cell death.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by the pyrido[2,3-d]pyrimidin-5-one class of compounds , there could be potential for discovering new therapeutic applications for this compound.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-8(2)16-10(19)7-22-9-5-6-15-12-11(9)13(20)18(4)14(21)17(12)3/h5-6,8H,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYXOXPUEGYZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.